molecular formula C16H13F3N2O B2483945 4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile CAS No. 866137-07-7

4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile

Cat. No. B2483945
CAS RN: 866137-07-7
M. Wt: 306.288
InChI Key: WDTIBQXLPTWHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound has been synthesized and characterized using NMR techniques. Its solid-state molecular conformation is stabilized through intramolecular CH-O and CH-π interactions, showcasing how sterically hindered compounds can achieve a stable conformation (Tewari & Dubey, 2009).

Molecular Structure Analysis

X-ray crystallography reveals a cavity formed via intramolecular CH-π interaction, demonstrating the importance of weak CH-X (π, O, N) interactions in stabilizing the compound's packing mode (Tewari & Dubey, 2009).

Chemical Reactions and Properties

Reactions with acids show that while a substituted nicotinic acid is formed under certain conditions, steric hindrance can prevent hydrolysis under similar conditions, leading to the formation of 10-aminobenzo-[b]-1,8-naphthyridine derivatives under the influence of concentrated sulfuric acid (Shramm & Konshin, 1982).

Physical Properties Analysis

The compound's physical properties are significantly influenced by its molecular structure. Weak intramolecular and intermolecular interactions, including C-H⋯N and π-π interactions, play a crucial role in the stabilization and crystallization of the compound, as evidenced in various nicotinonitrile derivatives (Chantrapromma et al., 2009).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity and stability, are shaped by its molecular conformation and the nature of its intramolecular and intermolecular interactions. Studies on similar nicotinonitrile compounds highlight the role of these interactions in determining chemical behavior and reactivity (Chantrapromma et al., 2009; Tewari & Dubey, 2009).

Scientific Research Applications

Crystal Chemistry and Polymorphs The compound also serves as a building block in crystal chemistry, with polymorphs being developed that are stabilized by weak interactions. These polymorphs demonstrate different packing and have implications in binding affinity with certain receptors, indicating potential in various applications (Dubey et al., 2013).

Molecular Docking and Pharmaceutical Applications Further studies include molecular docking analysis, revealing that certain polymorphs of this compound have better binding affinity with specific receptors like COX-2, surpassing some standards. This suggests its potential in pharmaceutical applications, particularly as a part of targeted therapies or drug development (Dubey et al., 2013).

Material Science and Electrochemical Applications In the realm of material science and electrochemical applications, derivatives of this compound have been used as electrolyte additives in high voltage lithium-ion batteries, demonstrating significant improvements in cyclic stability and capacity retention (Huang et al., 2014).

Antioxidant and Antimicrobial Properties Moreover, nicotinonitrile derivatives, including 4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile, have been synthesized and evaluated for their antioxidant properties, contributing to a better understanding of their potential in therapeutic applications (Gouda et al., 2016). Additionally, certain synthesized compounds in this category showed profound antimycobacterial activity against Mycobacterium tuberculosis H37Rv, suggesting a potential for developing new lead compounds in fighting tuberculosis (Patel et al., 2014).

Mechanism of Action

The mechanism of action of “4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile” is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards associated with “4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile” are not explicitly mentioned in the search results .

Future Directions

The future directions for the research and application of “4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile” are not explicitly mentioned in the search results .

properties

IUPAC Name

4,6-dimethyl-2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O/c1-10-6-11(2)21-15(14(10)8-20)22-9-12-4-3-5-13(7-12)16(17,18)19/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTIBQXLPTWHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OCC2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.